molecular formula C6H5NO3 B1282570 4-Formyl-1H-pyrrole-2-carboxylic acid CAS No. 7126-53-6

4-Formyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1282570
CAS RN: 7126-53-6
M. Wt: 139.11 g/mol
InChI Key: IGQGTSFYIOGZRK-UHFFFAOYSA-N
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Description

4-Formyl-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole with a formyl group at the fourth position and a carboxylic acid group at the second position. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the formation of more complex pyrrole derivatives.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One approach involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure, which could potentially be adapted for the synthesis of 4-Formyl-1H-pyrrole-2-carboxylic acid derivatives . Another method includes a four-component reaction between 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols, which allows for the efficient preparation of complex molecules by forming multiple bonds and functional groups in a single step .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex and is often analyzed using various spectroscopic techniques. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, has been characterized by FT-IR, 1H NMR, UV–Vis, DART Mass, and elemental analysis . Quantum chemical calculations can also provide insights into the thermodynamic parameters, vibrational analysis, and the formation of dimers through hydrogen bonding .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a range of chemical reactions. The decarboxylation of pyrrole-2-carboxylic acid, for example, is catalyzed by acids in strongly acidic solutions, leading to the formation of pyrrole and protonated carbonic acid . This reaction proceeds via an associative mechanism through the addition of water to the carboxyl group of the protonated reactant . Understanding these reaction mechanisms is crucial for manipulating the chemical properties of pyrrole derivatives for synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives like 4-Formyl-1H-pyrrole-2-carboxylic acid are influenced by their molecular structure. The presence of formyl and carboxylic acid groups can affect the compound's reactivity, boiling point, solubility, and stability. Theoretical calculations, such as those performed for ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, can predict properties like electrophilicity, indicating that the molecule is a strong electrophile . These properties are essential for determining the compound's suitability for various chemical reactions and its potential applications in organic synthesis.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary: Pyrrole subunits, which include 4-Formyl-1H-pyrrole-2-carboxylic acid, have diverse applications in therapeutically active compounds .
    • Methods of Application: While the specific methods of application for 4-Formyl-1H-pyrrole-2-carboxylic acid aren’t detailed, it’s generally used as a building block in the synthesis of these compounds .
    • Results or Outcomes: These compounds have been used in the development of various drugs, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
  • Scientific Field: Biochemistry

    • Application Summary: Pyrrole-2-carboxaldehyde derivatives, which include 4-Formyl-1H-pyrrole-2-carboxylic acid, have been isolated from many natural sources, including fungi, plants, and microorganisms . One well-known derivative is pyrraline, a diabetes molecular marker .
    • Methods of Application: These derivatives are produced after sequential reactions in vivo . They can also be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
    • Results or Outcomes: Observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .
  • Scientific Field: Organic Synthesis

    • Application Summary: 4-Formyl-1H-pyrrole-2-carboxylic acid is often used as a raw material and intermediate in organic synthesis .
    • Methods of Application: The specific methods of application for this compound in organic synthesis are not detailed, but it’s generally used as a building block in the synthesis of more complex organic compounds .
    • Results or Outcomes: The outcomes of these syntheses can vary widely depending on the specific reactions and conditions used .
  • Scientific Field: Agrochemicals

    • Application Summary: Pyrrole derivatives, including 4-Formyl-1H-pyrrole-2-carboxylic acid, are used in the synthesis of agrochemicals .
    • Methods of Application: These compounds are typically used as intermediates in the synthesis of various agrochemicals .
    • Results or Outcomes: The specific outcomes can vary, but these compounds are generally used to produce agrochemicals with improved efficacy and safety profiles .
  • Scientific Field: Dye Manufacturing

    • Application Summary: Pyrrole derivatives are used in the manufacture of dyes .
    • Methods of Application: These compounds are used as intermediates in the synthesis of various dyes .
    • Results or Outcomes: The specific outcomes can vary, but these compounds are generally used to produce dyes with improved colorfastness and brightness .
  • Scientific Field: Pharmaceutical Chemistry
    • Application Summary: Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
    • Methods of Application: The specific methods of application for this compound in pharmaceutical chemistry are not detailed, but it’s generally used as a building block in the synthesis of more complex organic compounds .
    • Results or Outcomes: The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

properties

IUPAC Name

4-formyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-3-4-1-5(6(9)10)7-2-4/h1-3,7H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQGTSFYIOGZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549263
Record name 4-Formyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-1H-pyrrole-2-carboxylic acid

CAS RN

7126-53-6
Record name 4-Formyl-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7126-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-formyl-1H-pyrrole-2-carboxylic acid
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Synthesis routes and methods

Procedure details

Refluxing 4-formyl-1H-pyrrole-2-carboxylic acid ethyl ester in 2 equivalents of potassium hydroxide in methanol:water followed by acidification to pH 3 at 0° C. gave 4-formyl-1H-pyrrole-2-carboxylic acid as a solid. MS m/z 140 [M+1].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Karousis, K Koriatopoulou, G Varvounis - Arkivoc, 2008 - arkat-usa.org
… phosphonate mono-carbanion, produced from dimethylcarbamoylmethylphosphonic acid diethyl ester and slight excess of NaH in THF, with 4-formyl-1Hpyrrole-2-carboxylic acid methyl …
Number of citations: 5 www.arkat-usa.org
MA Jones, JD Morton, JM Coxon, SB McNabb… - Bioorganic & medicinal …, 2008 - Elsevier
A series of N-heterocyclic dipeptide aldehydes 4–13 have been synthesised and evaluated as inhibitors of ovine calpain 1 (o-CAPN1) and ovine calpain 2 (o-CAPN2). 5-Formyl-pyrrole …
Number of citations: 22 www.sciencedirect.com
H Chen - 2007 - ir.canterbury.ac.nz
… 4-Formyl-1H-pyrrole-2carboxylic acid and 1H-indole-2-carboxylic acid were coupled with core 29 to give compounds 31g and 31i (36% and 70% respectively) (Table 3). A pure sample …
Number of citations: 5 ir.canterbury.ac.nz

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